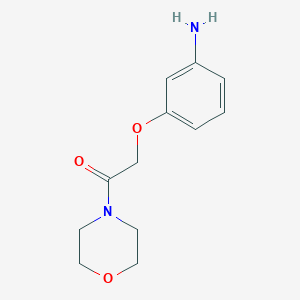

2-(3-Aminophenoxy)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of polyester imides involves reactions from 2,2-bis(4-hydroxyphenyl) propanedibenzoate-3,3 ʹ,4,4 ʹ-tetracarboxylic acid anhydride (ESDA) and various diamines . Another approach is the introduction of alicyclic moieties into the PAAs .Molecular Structure Analysis

The molecular structure of related compounds like “(2S)-2-(3-aminophenoxy)-2-phenylacetic acid” contains a total of 32 bond(s). There are 19 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aromatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex. For instance, the preparation of a self-catalyzed amino-epoxy phthalonitrile resin involves a two-step method of first reacting amino and epoxy groups, and then reacting two nitrile groups . Another example is the synthesis of tri-aryl ether epoxy resin isomers, which involves varying aromatic substitution and crosslink density .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For instance, “3-(3-AMINOPHENOXY)ANILINE” has a melting point of 37 °C, a boiling point of 315 °C, and a density of 1.216±0.06 g/cm3 . Another compound, “1,3-Bis(3-aminophenoxy)benzene”, has a melting point of 108°C, a boiling point of 479.9±30.0 °C (Predicted), and a density of 1.243 .Applications De Recherche Scientifique

Beta-Adrenoceptor Stimulant Properties : Research by Barlow, Main, and Snow (1981) investigated compounds with beta-adrenoceptor stimulant effects on the heart and circulation of dogs, including derivatives similar to 2-(3-Aminophenoxy)-1-morpholinoethanone. They found that these compounds showed selectivity for the heart relative to blood vessels and varied cardioselectivity and agonist properties depending on the structure of the amide group (Barlow, Main, & Snow, 1981).

Enantioselective Additions in Chemical Synthesis : Phillips, Reynolds, and Scheidt (2008) reported on the enantioselective addition of homoenolates to nitrones, facilitated by N-heterocyclic carbene. This process generated morpholinone heterocycles, highlighting the role of such structures in chemical synthesis (Phillips, Reynolds, & Scheidt, 2008).

Photochemical Behavior Study : Kilger and Margaretha (1983) explored the photochemical behavior of 2-amino-1,3-cyclohexadienes, including a morpholino derivative. Their research provides insights into the photochemical properties of such compounds, which could be relevant for understanding the behavior of this compound under light exposure (Kilger & Margaretha, 1983).

Anti-inflammatory Activity of Morpholine Derivatives : A study by Helal et al. (2015) on novel thiophene derivatives, including 1-(4-morpholinophenyl)ethanone, revealed moderate to good anti-inflammatory activity, comparable to indomethacin. This suggests potential therapeutic applications for morpholine derivatives in anti-inflammatory treatments (Helal et al., 2015).

Synthesis of Heterocyclic Compounds : Kametani et al. (1970) researched the synthesis of heterocyclic compounds involving 2-amino-(3-hydroxyphenyl) ethanol, demonstrating the wide-ranging applicability of similar aminophenol derivatives in the synthesis of various complex molecular structures (Kametani et al., 1970).

Safety and Hazards

The safety and hazards of related compounds are documented in their respective safety data sheets. For instance, “3-(3-AMINOPHENOXY)ANILINE” is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Relevant Papers There are several relevant papers that discuss related compounds. For instance, a paper titled “A Positive-Type Alkaline-Developable Photosensitive Polyimide…” discusses the use of related compounds in the synthesis of polyimide films . Another paper titled “Synthesis and AO Resistant Properties of Novel Polyimide…” discusses the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .

Propriétés

IUPAC Name |

2-(3-aminophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10-2-1-3-11(8-10)17-9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKMJEPQICGMPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351903 |

Source

|

| Record name | 2-(3-aminophenoxy)-1-morpholin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184944-87-4 |

Source

|

| Record name | 2-(3-aminophenoxy)-1-morpholin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.